
(3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide, 0.50 M in THF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide, 0.50 M in THF” is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . This particular compound contains a phenyl group and a 2-methyl-1,3-dioxolane group .
Synthesis Analysis
The synthesis of this compound likely involves the reaction of a 2-methyl-1,3-dioxolane derivative with phenylmagnesium bromide . The exact synthesis process could not be found in the available resources.Molecular Structure Analysis
The molecular structure of the related compound, 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol, has been reported . It displays an intramolecular O-H⋯O hydrogen bond between the hydroxy donor and a ketal O-atom acceptor . In the crystal, intermolecular C-H⋯π interactions connect adjacent molecules into chains parallel to the b axis .Chemical Reactions Analysis
As a Grignard reagent, “(3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide, 0.50 M in THF” can undergo addition reactions with many unsaturated functional groups . The phenyl group can displace halide from other organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of the related compound, 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol, include a molecular formula of C18H20O3, an average mass of 284.350 Da, and a monoisotopic mass of 284.141235 Da .Applications De Recherche Scientifique
Preparation of Tropolone Methyl Ethers
This compound is used in the preparation of 3- (2-Methyl-1,3-dioxolan-2-yl)tropolone methyl ethers. These ethers react with hydrazines, thiourea, guanidine, and amidines .
Synthesis of KN-93
It is used in the microwave-assisted synthesis of KN-93, an inhibitor of calmodulin kinase II .
Preparation of Fluorinated Spirobenzofuran Piperidines
This compound is used in the preparation of fluorinated spirobenzofuran piperidines, which act as s1 receptor ligands .
Synthesis of Antitumor Agents
It is used in the synthesis of antitumor agents .
Preparation of Indole Derivatives
This compound is used in the regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization .
Preparation of Enamides
It is used in a Grignard addition-acylation method for the preparation of enamides .
Preparation of Trisubstituted Allenes
This compound is used to prepare trisubstituted allenes by reacting with propargylic ammonium salts .
Synthesis of Febrifugine Based Antimalarial Drugs
It is used in one of the key synthetic steps for the synthesis of febrifugine based antimalarial drugs .
Mécanisme D'action
Target of Action
It is known to be a grignard reagent , which are generally used in the formation of carbon-carbon bonds . They can react with a variety of functional groups and are often used in organic synthesis .
Mode of Action
As a Grignard reagent, (3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide can act as a nucleophile in reactions with electrophiles . The magnesium atom carries a partial negative charge, making the carbon atom it is bonded to highly nucleophilic. This allows it to attack electrophilic carbon atoms in compounds such as aldehydes, ketones, or alkyl halides .
Biochemical Pathways
It has been used in the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione . It has also been used in the microwave-assisted synthesis of KN-93, an inhibitor of calmodulin kinase II .
Pharmacokinetics
As a Grignard reagent, it is typically used in a laboratory setting for chemical synthesis rather than being administered as a drug .
Result of Action
The result of the action of (3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide depends on the specific reaction it is used in. For instance, it has been used to prepare a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione . It has also been used in the synthesis of fluorinated spirobenzofuran piperidines as s1 receptor ligands .
Action Environment
The action of (3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide can be influenced by various environmental factors. For instance, Grignard reagents are sensitive to moisture and must be prepared and handled under anhydrous conditions . They are also typically used in a solution of an ether solvent, such as tetrahydrofuran (THF), which can stabilize the Grignard reagent and facilitate its reaction with other compounds .
Propriétés
IUPAC Name |
magnesium;2-methyl-2-phenyl-1,3-dioxolane;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11O2.BrH.Mg/c1-10(11-7-8-12-10)9-5-3-2-4-6-9;;/h2-3,5-6H,7-8H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKNGXRNSBSZPE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC=C[C-]=C2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrMgO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


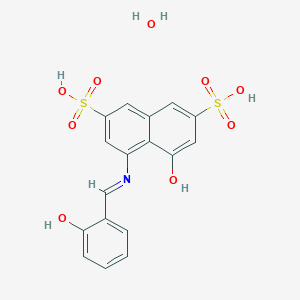

![3-[(Dichlorofluoromethylthio)(trifluoromethyl)amino]benzoyl fluoride](/img/structure/B6299738.png)

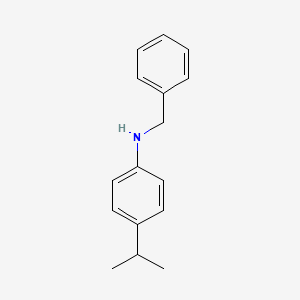
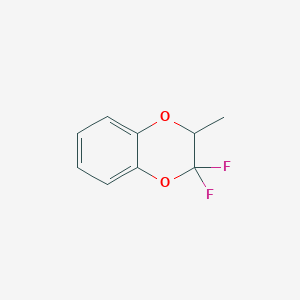

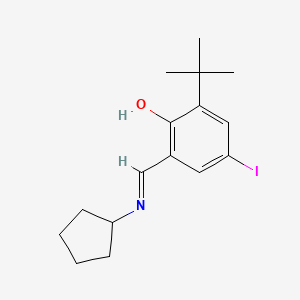

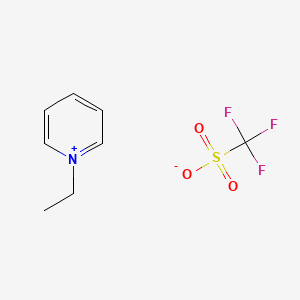
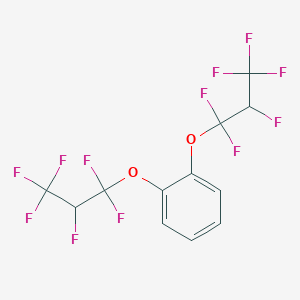

![3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B6299809.png)